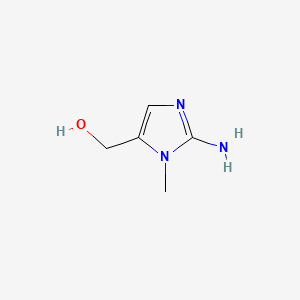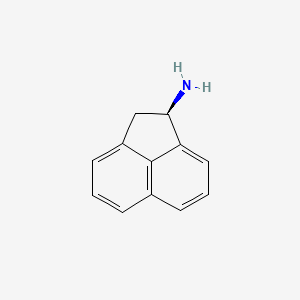
(R)-1,2-Dihydroacenaphthylen-1-amine
Vue d'ensemble
Description
This would include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the molecular structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Synthetic Intermediates for Bioactive Compounds : (R)-1,2-Dihydroacenaphthylen-1-amine and its derivatives are important synthetic intermediates in the creation of bioactive compounds. They undergo various chemical processes, such as acylation and oxidation, to yield aminonaphthyl ketones, which are then stereoselectively reduced to form aminonaphthyl alcohols. These processes are crucial in the synthesis of various bioactive compounds (Men Wei-dong, 2013).
Enantiodiscrimination of Carboxylic Acids : Chiral amines derived from (R)-1,2-Dihydroacenaphthylen-1-amine are used as chiral shift reagents for the enantiodiscrimination of carboxylic acids, including nonsteroidal anti-inflammatory drugs. This application is vital in the pharmaceutical industry for understanding and improving drug effectiveness (Krzysztof Gospodarowicz et al., 2012).
Treatment of Human Papillomavirus Infections : A derivative of (R)-1,2-Dihydroacenaphthylen-1-amine, N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, shows potential as a treatment for human papillomavirus infections. The synthesis of this molecule involves an asymmetric reductive amination, showcasing the compound's importance in medicinal chemistry (Sharon D. Boggs et al., 2007).
Electrophilic Substitution Reactions : 1,2-Dihydroacenaphthylen-1-amine is used in the synthesis of various compounds through electrophilic substitution reactions. This process allows for the creation of a wide range of derivatives, highlighting the compound's versatility in organic synthesis (A. Aleksandrov et al., 2017).
Chiral Amines and Amino Acids Production : The compound plays a role in the production of chiral amines and amino acids, which are crucial in the pharmaceutical and agrochemical industries. These chiral compounds are used as synthons in various pharmaceutically active substances (M. Höhne et al., 2008).
Bioimaging Applications : Derivatives of (R)-1,2-Dihydroacenaphthylen-1-amine are used in the creation of fluorogenic chemosensors for bioimaging applications, particularly for detecting Cu2+ ions in biological environments (S. Anbu et al., 2012).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
Propriétés
IUPAC Name |
(1R)-1,2-dihydroacenaphthylen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11H,7,13H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYNDXQWJAMEAI-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC3=C2C1=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50708488 | |
| Record name | (1R)-1,2-Dihydroacenaphthylen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50708488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,2-Dihydroacenaphthylen-1-amine | |
CAS RN |
228246-73-9 | |
| Record name | (1R)-1,2-Dihydroacenaphthylen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50708488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

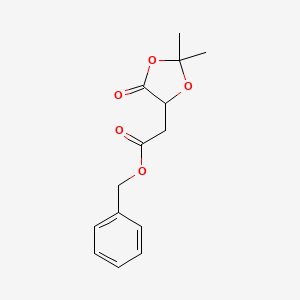
![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenyl](/img/no-structure.png)
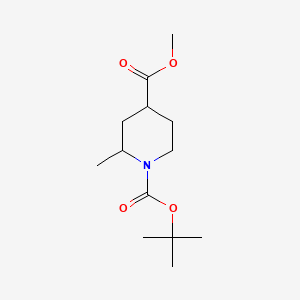
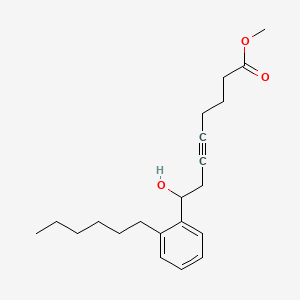
![2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride](/img/structure/B570376.png)
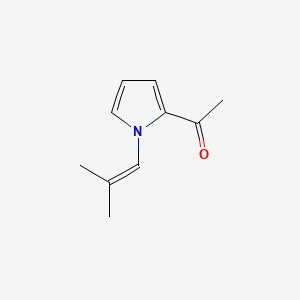
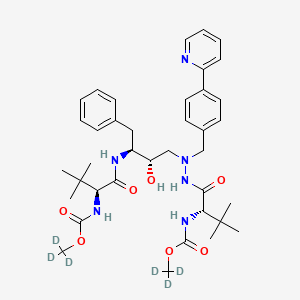
![6-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B570379.png)
